molecular formula C6H4ClFO B063099 5-Chloro-2-fluorophenol CAS No. 186589-76-4

5-Chloro-2-fluorophenol

Cat. No.: B063099
CAS No.: 186589-76-4
M. Wt: 146.54 g/mol
InChI Key: OYEGPBZYKCARCW-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorophenol: is a halogenated phenol compound with the molecular formula C6H4ClFO . It is characterized by the presence of both chlorine and fluorine atoms attached to a phenol ring. This compound is commonly used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and other industrial products .

Safety and Hazards

5-Chloro-2-fluorophenol is considered hazardous. It can cause skin and eye irritation, and it may be harmful if swallowed, inhaled, or in contact with skin . Safety precautions include wearing protective gear and ensuring adequate ventilation .

Mechanism of Action

Biochemical Pathways

Similar compounds have been shown to interfere with various metabolic pathways, leading to the disruption of normal cellular functions .

Action Environment

The action, efficacy, and stability of 5-Chloro-2-fluorophenol can be influenced by various environmental factors. These include pH, temperature, and the presence of other chemicals. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Chloro-2-fluorophenol can undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: This compound can also participate in oxidation reactions, forming quinones or other oxidized products.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Chloro-5-fluorophenol
  • 4-Chloro-2-fluorophenol
  • 2,4-Dichlorophenol

Comparison:

Properties

IUPAC Name

5-chloro-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEGPBZYKCARCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626054
Record name 5-Chloro-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186589-76-4
Record name 5-Chloro-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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